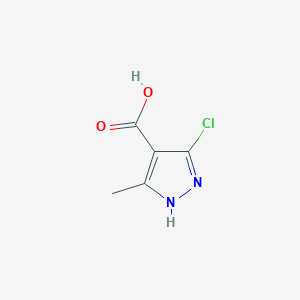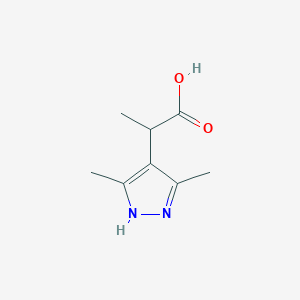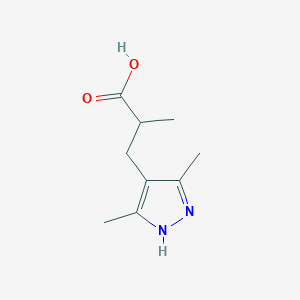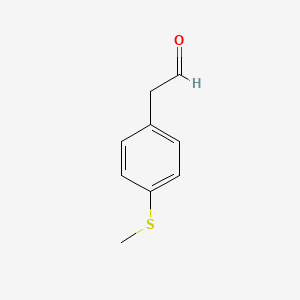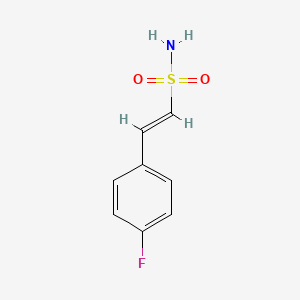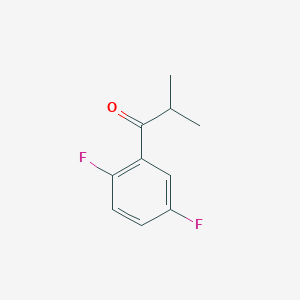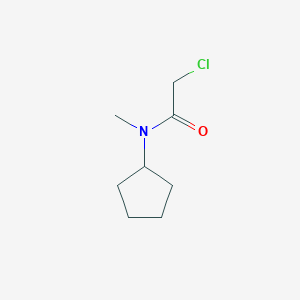![molecular formula C15H9ClN2O3 B3375327 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1094255-70-5](/img/structure/B3375327.png)
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Descripción general
Descripción
The compound “2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a complex organic molecule that contains a 1,3,4-oxadiazole ring, a benzoic acid group, and a chlorophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, 1,3,4-oxadiazole derivatives are commonly synthesized from reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids .
Molecular Structure Analysis
Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . The presence of the chlorophenyl and benzoic acid groups will further influence the compound’s structure and properties .
Aplicaciones Científicas De Investigación
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid has a wide range of applications in scientific research. It has been studied for its potential to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of prostaglandins and leukotrienes. It has also been used in studies of its antioxidant, antimicrobial, and anti-inflammatory effects. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as 3-(3-chlorophenyl)propionic acid, have been found to interact with t-type ca2+ channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
Based on its structural similarity to other 1,2,4-oxadiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid may have similar effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized using a variety of methods. In addition, it has a wide range of applications in scientific research, including its potential to inhibit the activity of certain enzymes and its anti-inflammatory and anti-cancer effects. However, this compound also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid. One possibility is to further explore its potential to inhibit the activity of certain enzymes. Another possibility is to study its potential to reduce inflammation and inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals and other fields. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify new uses for the compound.
Análisis Bioquímico
Biochemical Properties
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid plays a significant role in biochemical reactions, particularly due to its interactions with specific enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins . Additionally, it has been observed to bind to pantothenate kinase, an enzyme involved in coenzyme A biosynthesis, leading to its inhibition . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been found to influence cell signaling pathways, particularly those involving prostaglandins and other eicosanoids . By inhibiting cyclooxygenase enzymes, it reduces the levels of these signaling molecules, thereby modulating inflammatory responses. Furthermore, the compound has been shown to affect gene expression, particularly genes involved in inflammation and cell proliferation . This modulation of gene expression can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with pantothenate kinase involves binding to the enzyme’s substrate-binding site, leading to competitive inhibition . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to the compound can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression . These long-term effects highlight the compound’s potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects have been observed, including gastrointestinal irritation and liver toxicity . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, it is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid in phase II metabolism . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, the compound’s interaction with pantothenate kinase suggests its involvement in coenzyme A biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its transport in the bloodstream . Within cells, it is transported by organic anion transporters, which mediate its uptake into target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, it has been observed to accumulate in the endoplasmic reticulum, where it may influence protein synthesis and folding . The presence of specific targeting signals or post-translational modifications may direct the compound to these subcellular compartments.
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-14(21-18-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXMTRSELLHILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




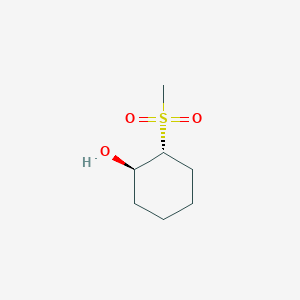

![2-[(2-Methylbutan-2-yl)oxy]acetic acid](/img/structure/B3375288.png)

